molecular formula C11H10BrClN2O B2420023 (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol CAS No. 1699302-51-6

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol

Cat. No.: B2420023
CAS No.: 1699302-51-6
M. Wt: 301.57
InChI Key: WCLLNOLSTLLRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to a pyrazole moiety via a methanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol typically involves the following steps:

    Preparation of 3-Bromo-5-chlorobenzyl alcohol: This can be achieved by reacting 3-bromo-5-chlorobenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol.

    Formation of the pyrazole derivative: The next step involves the reaction of the 3-bromo-5-chlorobenzyl alcohol with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine or chlorine substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.

Major Products Formed

    Oxidation: 3-Bromo-5-chlorobenzaldehyde, 3-Bromo-5-chlorobenzoic acid.

    Reduction: 3-Chlorophenyl-(1-methylpyrazol-4-yl)methanol, 3-Bromo-phenyl-(1-methylpyrazol-4-yl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity to these targets, while the pyrazole moiety can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chlorophenyl)methanol
  • (3-Chlorophenyl)-(1-methylpyrazol-4-yl)methanol
  • (3-Bromo-phenyl)-(1-methylpyrazol-4-yl)methanol

Uniqueness

(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole moiety provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O/c1-15-6-8(5-14-15)11(16)7-2-9(12)4-10(13)3-7/h2-6,11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLLNOLSTLLRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.